molecular formula C25H26N4O4 B2766060 {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946296-26-0

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2766060
CAS No.: 946296-26-0
M. Wt: 446.507
InChI Key: SOBGMDKFFBPUGG-UHFFFAOYSA-N
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Description

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features a combination of oxazole, triazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, which are then coupled through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxazole and triazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole and triazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
  • (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-15(2)32-21-12-8-19(9-13-21)24-26-22(18(5)33-24)14-31-25(30)23-17(4)29(28-27-23)20-10-6-16(3)7-11-20/h6-13,15H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGMDKFFBPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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